Cas no 2733-29-1 (4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel-)
2733-29-1 structure
Product Name:4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel-
Numero CAS:2733-29-1
MF:C18H37NO2
MW:299.491885900497
CID:239649
PubChem ID:5280335
Update Time:2025-04-19
4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel-
- 4-Octadecene-1,3-diol, 2-amino-, (E)-DL-erythro- (8CI)
- 4-Octadecene-1,3-diol, 2-amino-, [R*,S*-(E)]-
- 4-Octadecene-1,3-diol, 2-amino-, [R*,S*-(E)]-()-
- C18-erythro-Sphingenine
- DL-erythro-Sphingosine
- erythro-C18-Sphingenine
- Erythro-DL-Sphingosine
- HMS3402M08
- 4-Octadecene-1,3-diol, 2-amino-, (2S,3R,4E)- (9CI)
- 2-amino-4-octadecene-1,3-diol
- EI-155
- 4-trans-Sphingenine
- SMR000857107
- (4E)-sphing-4-enine
- (4E)-Sphingenine
- D-erythro-Sphingosine
- SCHEMBL1471985
- HB0239
- 4-Octadecene-1,3-diol, 2-amino-, (E)-dl-erythro-
- HY-101047
- SR-01000597656
- (E,2S,3R)-2-aminooctadec-4-ene-1,3-diol
- NCGC00024697-03
- BSPBio_001526
- (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-ene-1-ol
- D-erythro-C18-Sphingosine
- MLS-0412588.0001
- HMS1791M08
- erythro-4-Sphingenine
- EX-A1428
- (-)-D-erythro-Sphingosine
- (-)-Sphingosine
- BML3-C09
- AS-66175
- NS00014837
- D-Erythro-spinghosine
- UNII-0Y6SVQ612Q
- AKOS024458590
- Sphingosine d18:1
- 2S-Amino-4E-octadecene-1,3R-diol
- [R-[R*,S*-(E)]]-2-amino-4-Octadecene-1,3-diol
- 4-Sphingenine
- BDBM83205
- LMSP01010001
- 4-octadecene-1,3-diol, 2-amino-, (2S,3R,4E)-
- F20671
- (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol
- MLS002172450
- (E,2S,3R)-2-azanyloctadec-4-ene-1,3-diol
- GTPL2452
- J-004983
- Sphingenine
- S0874
- NGZ37HRE42
- D-Sphingosine, synthetic
- D-erythro-Sphingosine (synthetic)
- BiomolKI2_000042
- 4-OCTADECENE-1,3-DIOL, 2-AMINO-, (E)-D-ERYTHRO-
- HMS1361M08
- 89164-20-5
- trans-D-erythro-2-Amino-4-octadecene-1,3-diol
- trans-4-Sphingenine
- (E)-D-erythro-4-octadecene-1,3-diol
- (2S,3R)-2-aminooctadec-4-ene-1,3-diol
- CCG-100638
- (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol
- EINECS 204-651-3
- sphingosin
- 4-OCTADECENE-1,3-DIOL, 2-AMINO-, (R*,S*-(E))-(+/-)-
- UNII-NGZ37HRE42
- NCGC00024697-02
- 4-Octadecene-1,3-diol, 2-amino-, (R-(R*,S*-(E)))
- (2S,3R,E)-2-Amino-4-octadecene-1,3-diol
- D-Sphingosine synthetic
- HMS2232M04
- AC-28329
- MLS001332470
- 4-Octadecene-1,3-diol, 2-amino-, (E)-D-erythro- (8CI)
- DTXSID90861763
- cid_5280335
- HMS3650M05
- CCRIS 6899
- (E,2S,3R)-2-amino-4-octadecene-1,3-diol
- HMS1989M08
- SPHINGOSINE [MI]
- ERYTHRO-SPHINGOSINE, (+/-)-
- C18-Sphingosine
- 4-Octadecene-1,3-diol, 2-amino-, (R*,S*-(E))-(+)-
- CHEBI:16393
- SR-01000597656-1
- Sphingoid
- Brain Sphingosine, D-erythro-Sphingosine (Brain, Porcine), powder
- 2733-29-1
- bmse000850
- BMK1-D10
- D-Sphingosine
- (2S,3R)-Sphingosine
- Q46298
- BiomolKI_000034
- 4-Octadecene-1,3-diol, 2-amino-, [R-[R*,S*-(E)]]-
- 123-78-4
- DB03203
- MFCD00036751
- NCGC00024697-04
- IDI1_033996
- D-erythrosphingosine
- 4-Octadecene-1,3-diol, 2-amino-, (R*,S*-(E))-
- D-(+)-erythro-1,3-dihydroxy-2-amino-4-trans-octadecene
- Sphingosine (d18:1), D-erythro-sphingosine, powder
- (2S,3R)-2-Amino-4-octadecene-1,3-diol
- NCGC00024697-07
- E66DE871-3B37-406A-891B-A804BDC7ABF9
- Erythrosphingosine; erythro-C18-Sphingosine; trans-4-Sphingenine
- s2210
- NCGC00024697-06
- CS-0020759
- 0Y6SVQ612Q
- D-(+)-erytho-4-trans-Sphingenine
- MLS001332469
- DL-ERYTHRO-SPHINGOSINE [MI]
- Lopac0_001049
- Sphingosine, C18 chain
- Sphing-4-enine
- (2S,3R)-(E)-2-amino-1,3-dihydroxy-4-octadecene
- (2S,3R,E)-2-aminooctadec-4-ene-1,3-diol
- D-Sphingosine, >=98.0% (TLC)
- C00319
- D-Sphingosine, from bovine brain, ~99% (TLC)
- NCGC00024697-05
- C18 sphingosine
- 2-Aminooctadec-4-ene-1,3-diol
- 4-Octadecene-1,3-diol, 2-amino-, (R-(R*,S*-(E)))-
- SCHEMBL19398
- CHEBI:26743
- sphingosine
- (E)-2-Amino-4-octadecan-1,3-diol
- A901185
- erythro-C18-Sphingosine
- CHEMBL67166
-
- Inchi: 1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1
- Chiave InChI: WWUZIQQURGPMPG-KRWOKUGFSA-N
- Sorrisi: O[C@H](/C=C/CCCCCCCCCCCCC)[C@H](CO)N
Proprietà calcolate
- Massa esatta: 299.282429423g/mol
- Massa monoisotopica: 299.282429423g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 15
- Complessità: 231
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.3
- Superficie polare topologica: 66.5Ų
4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel- Letteratura correlata
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
2733-29-1 (4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel-) Prodotti correlati
- 6036-75-5(4-Octadecene-1,3-diol,2-amino-, (2R,3S,4E)-)
- 123-78-4(D-ERYTHRO-SPHINGOSINE)
- 24558-60-9((2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti